

Application Notes: Synthesis of 3-Arylisoquinolines via Suzuki-Miyaura Coupling

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Compound of Interest

Compound Name: 3-Bromoisoquinoline

Cat. No.: B184082

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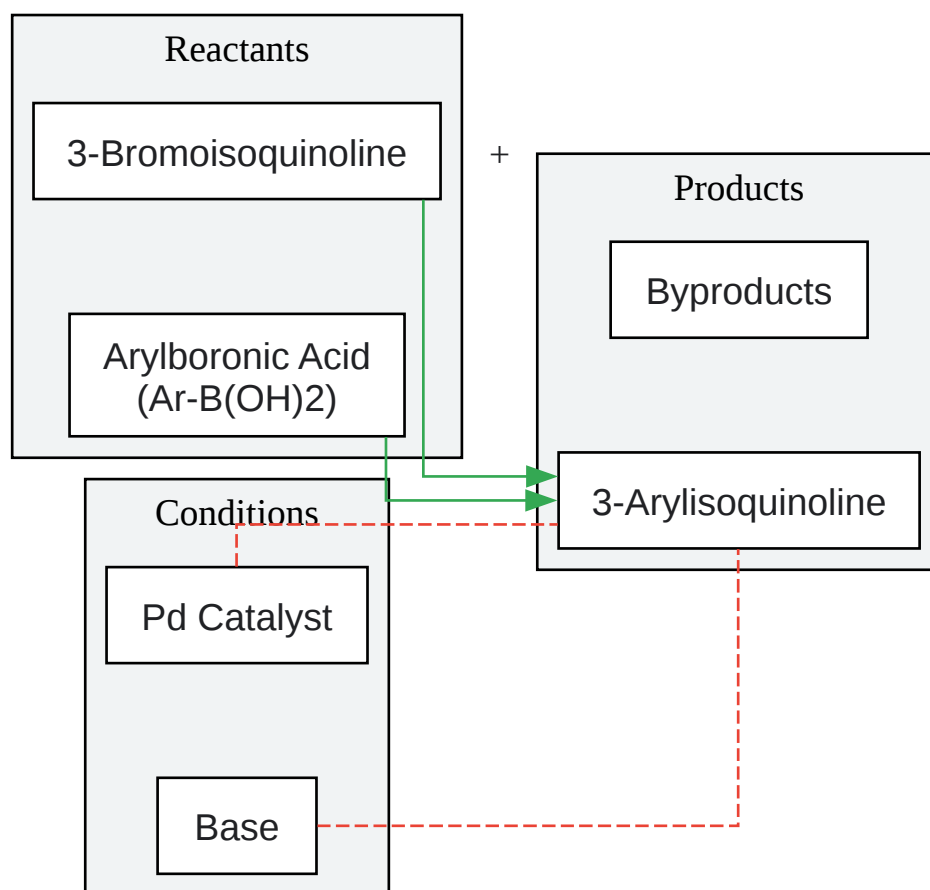
Introduction

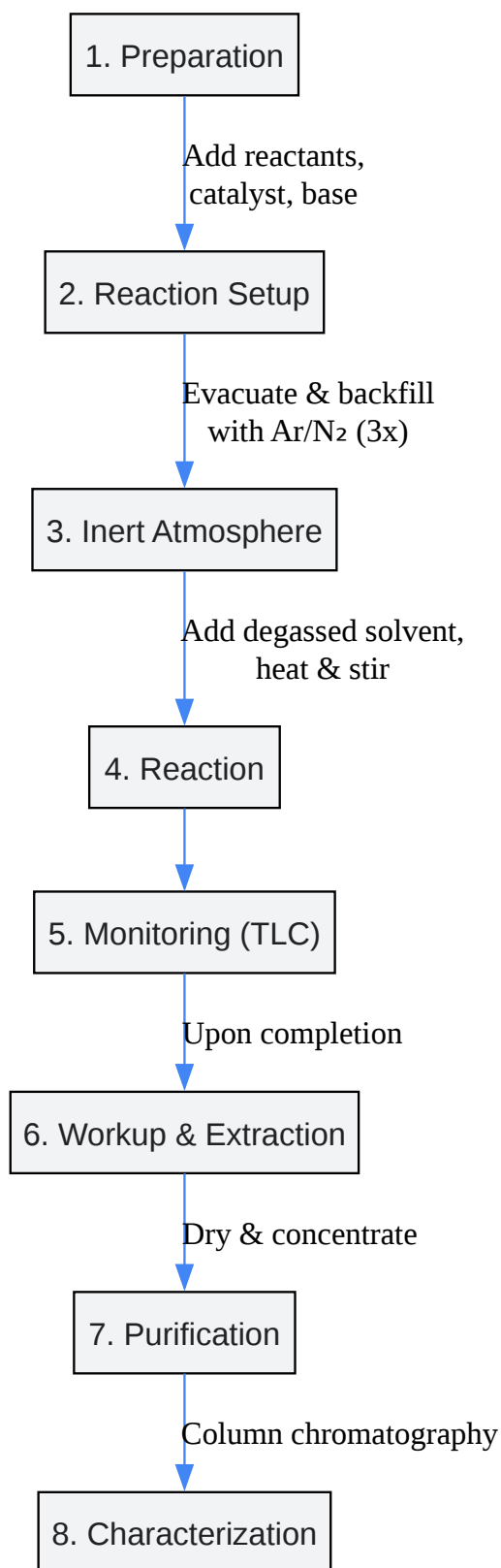
The 3-arylisoquinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide range of biological activities. [1][2] These derivatives have been investigated as potential anticancer agents, acting as dual inhibitors of topoisomerase I and II, and have been shown to interfere with critical signaling pathways like PI3K/Akt/mTOR. [1][2] The ability to efficiently synthesize a diverse library of these molecules is crucial for structure-activity relationship (SAR) studies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the key carbon-carbon bond between an aryl group and the isoquinoline core, starting from **3-bromoisoquinoline**. [1][3] This reaction is favored for its high functional group tolerance, broad availability of organoboron reagents, and generally high yields. [4]

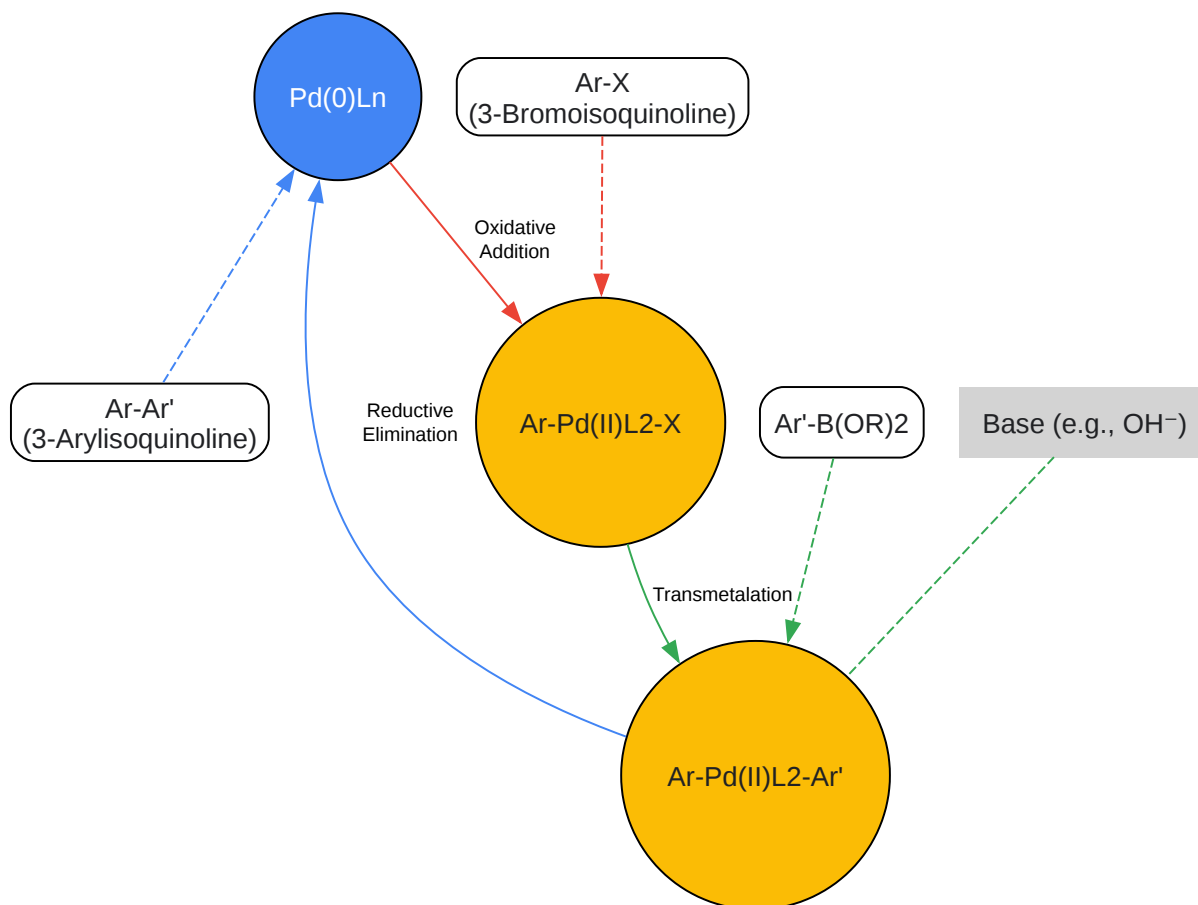
This document provides detailed protocols and comparative data for the synthesis of 3-arylisoquinolines from **3-bromoisoquinoline** using the Suzuki-Miyaura coupling reaction, intended for researchers and professionals in synthetic chemistry and drug development.

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed coupling of **3-bromoisoquinoline** with an arylboronic acid in the presence of a base.







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